Architectural and Synthetic Profiling of 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine in Drug Discovery
Architectural and Synthetic Profiling of 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine in Drug Discovery
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound utility in modulating kinase activity and protein-protein interactions. Among its functionalized derivatives, 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS: 956440-83-8) stands out as a highly versatile, bifunctional building block[]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, regioselective synthesis, and downstream functionalization of this critical intermediate, providing a self-validating roadmap for drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural elegance of 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine lies in its orthogonal reactivity centers. The molecule features an electron-rich 1H-pyrazole core, an exocyclic primary amine at the 3-position, a sterically directing methyl group at the 5-position, and a 4-bromobenzyl moiety at the 1-position[2]. This specific arrangement allows for independent functionalization pathways without cross-reactivity.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Pharmacological Significance |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-5-methylpyrazol-3-amine | Standardized nomenclature for patent filing. |
| CAS Number | 956440-83-8 | Unique registry identifier for procurement[]. |
| Molecular Formula | C11H12BrN3 | Defines atomic composition and mass parameters. |
| Molecular Weight | 266.14 g/mol | Optimal low molecular weight for Fragment-Based Drug Design (FBDD). |
| Hydrogen Bond Donors | 1 (Exocyclic -NH2) | Critical for anchoring to the kinase hinge region[3]. |
| Hydrogen Bond Acceptors | 2 (Pyrazole N2, -NH2) | Enhances target binding affinity and solubility. |
| Halogen Handle | 4-Bromo substitution | Enables downstream Pd-catalyzed cross-coupling[4]. |
Regioselective Synthetic Methodologies
The synthesis of N-alkylated pyrazoles often suffers from poor regioselectivity due to the tautomeric nature of the 1H-pyrazole precursor. The causality behind our chosen protocol is rooted in kinetic control. By utilizing 5-methyl-1H-pyrazol-3-amine as the starting material, the alkylation yields a regiomeric mixture governed by the competing steric bulk of the 5-methyl group and the electronic influence of the 3-amino group. Rigorous self-validation is required to isolate the correct isomer.
Experimental Protocol: Self-Validating N-Alkylation Workflow
Objective: Synthesize and isolate 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine with >98% regiochemical purity.
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Step 1: Reagent Preparation & Activation Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that effectively solvates the reagents and stabilizes the polar transition state of the SN2 substitution, accelerating the reaction rate.
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Step 2: Base-Mediated Deprotonation Add anhydrous Potassium Carbonate (K
CO , 1.5 eq) to the solution and stir for 30 minutes at room temperature. Causality: K CO is a mild base. It is specifically chosen over stronger bases (e.g., NaH) to selectively deprotonate the acidic pyrazole nitrogen (pKa ~14) without deprotonating the exocyclic primary amine, thereby preventing unwanted N,N-dialkylation. -
Step 3: Electrophilic Addition Cool the reaction mixture to 0 °C. Dropwise, add a solution of 4-bromobenzyl bromide (1.1 eq) in DMF. Allow the reaction to gradually warm to room temperature over 12 hours. Causality: Dropwise addition at 0 °C kinetically controls the highly exothermic SN2 substitution, minimizing over-alkylation and degradation.
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Step 4: Quenching and Biphasic Extraction Quench the reaction with ice-cold distilled water to precipitate the crude product. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Step 5: Validation & Quality Control (Self-Validating System) Validation Checkpoint: Perform LC-MS and 1H-NMR.
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LC-MS: The target compound must exhibit a characteristic bromine isotopic doublet at m/z 266.0 and 268.0 [M+H]
in a 1:1 ratio. -
1H-NMR / NOESY: Purify via silica gel flash chromatography. To definitively confirm the N1-regioisomer over the N2-alkylated byproduct, analyze the NOESY spectrum. Cross-peaks between the benzylic protons (CH
) and the 5-methyl protons confirm the correct 1-(4-bromobenzyl)-5-methyl spatial arrangement.
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Regioselective N-alkylation workflow requiring downstream chromatographic resolution.
Pharmacophore Utility & Downstream Functionalization
In drug discovery, 1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine is not an end-product but a highly functionalized intermediate. Its architecture is specifically designed for modular assembly in the pursuit of targeted therapeutics, particularly kinase inhibitors[3].
1. The Exocyclic Amine (-NH
2. The 4-Bromobenzyl Handle: The aryl bromide is a prime candidate for Palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. By reacting this handle with various aryl or heteroaryl boronic acids, medicinal chemists can rapidly generate a library of extended biaryl scaffolds. This extension is crucial for probing deep hydrophobic pockets within the target protein, enhancing both binding affinity and target selectivity.
Downstream functionalization pathways for kinase inhibitor development.
Conclusion
1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-amine is a masterclass in rational intermediate design. By understanding the causality behind its regioselective synthesis and the orthogonal reactivity of its functional groups, drug development professionals can leverage this scaffold to accelerate the discovery of novel therapeutics, ensuring robust, reproducible, and scalable synthetic workflows.
References
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BOC Sciences. "CAS 956440-83-8 1-(4-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine".
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Google Patents. "US20170066763A1 - Tyk2 inhibitors and uses thereof". 3
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PubChem (NIH). "1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616".2
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ResearchGate. "Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines". 4
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UCL Discovery. "Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents". 5
